N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C10H15N3 It is a heterocyclic amine that contains both a pyridine and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp under mild and metal-free conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that n-methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide . These metabolites are all colorless .
Result of Action
It’s worth noting that compounds with similar structures, such as 2- (pyrrolidin-1-yl)pyrimidines, have shown significant pharmacological activity .
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with N-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-methyl-2-pyrrolidone: A related compound with similar structural features but different chemical properties and applications.
N-methyl-1-(pyridin-2-yl)methanamine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of a pyridine and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAIXXXTRBCARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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